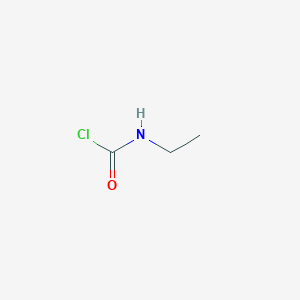

N-エチルカルバモイルクロリド

説明

N-ethylcarbamoyl chloride, also known as N-ethylcarbamoyl chloride, is a useful research compound. Its molecular formula is C3H6ClNO and its molecular weight is 107.54 g/mol. The purity is usually 95%.

The exact mass of the compound N-ethylcarbamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-ethylcarbamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylcarbamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

研究および工業合成における中間体

N-エチルカルバモイルクロリドを含むカルバモイルクロリドは、研究室および工業規模の合成の両方において重要な中間体です . それらは、アリールまたはアルキル基のいずれかを組み込んだジ置換誘導体の形で最も一般的に使用されます .

加水分解研究

N-エチルカルバモイルクロリドは、加水分解研究でよく使用されます。 加水分解はカルボニル炭素で起こりやすく、塩化物イオンが置換されます . これらの反応は通常SN1ですが、アミンを加えると重ね合わせ可能な2分子成分が生じます .

アシルおよびカルバモイルラジカルの生成

N-エチルカルバモイルクロリドは、アシルおよびカルバモイルラジカルの光化学的生成に使用できます . このプロセスでは、市販されている求核性有機触媒を使用して、対応するクロリドおよび無水物を求核性アシル置換経路を介して活性化することにより、これらのラジカルを生成します .

ギーズ型付加プロセス

光化学的生成プロセスから得られた求核性ラジカルは、ギーズ型付加プロセスで、さまざまな電子不足オレフィンによって捕捉できます . この化学では、低エネルギー光子(青色LED)を使用して、アシルおよびカルバモイルラジカル前駆体を活性化します .

農薬、医薬品、および材料の合成

N-エチルカルバモイルクロリドの使用を含むフリーラジカル化学は、農薬、医薬品、および材料の合成に広く使用されています . これは、ラジカルがイオン経路を介して進む戦略をしばしば補完する方法で分子を生成する方法を提供するためです

作用機序

Target of Action

N-Ethylcarbamoyl chloride is a carbamoyl chloride derivative . Carbamoyl chlorides are functional groups with the formula R2NC(O)Cl . They are known to interact with a variety of biological targets, including proteins and other macromolecules, through their highly reactive carbamoyl chloride group . .

Mode of Action

Carbamoyl chlorides, including N-ethylcarbamoyl chloride, are highly reactive due to the presence of the carbamoyl chloride group . They can react with amines to form carbamates . This reaction is often used in the synthesis of various organic compounds . .

Biochemical Pathways

Carbamoyl chlorides are known to be involved in various chemical reactions, including the formation of carbamates . These reactions can potentially affect various biochemical pathways.

生化学分析

Biochemical Properties

The biochemical properties of N-ethylcarbamoyl chloride are not well-documented in the literature. Carbamoyl chlorides are known to be reactive and can participate in various biochemical reactions. They can interact with different biomolecules, such as proteins and enzymes, through their carbonyl and chloride groups .

Cellular Effects

Chloride ions are known to play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Molecular Mechanism

Carbamoyl chlorides are known to undergo nucleophilic substitution reactions, where the chloride ion is replaced . This could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of carbamoyl chlorides are known to be influenced by factors such as temperature, pH, and the presence of nucleophiles .

Metabolic Pathways

Carbamoyl chlorides are known to participate in various biochemical reactions, which could potentially involve enzymes or cofactors .

Transport and Distribution

Chloride ions are known to be transported by various transporters, such as the Na±K±2Cl- cotransporter .

Subcellular Localization

The localization of RNAs and proteins within cells is known to be regulated by various factors, including targeting signals and post-translational modifications .

特性

IUPAC Name |

N-ethylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-2-5-3(4)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLHXSBKGRJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488724 | |

| Record name | Ethylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41891-13-8 | |

| Record name | Ethylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

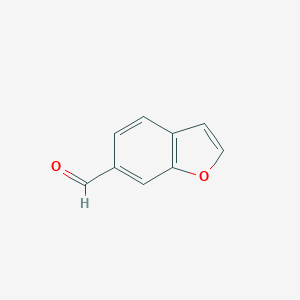

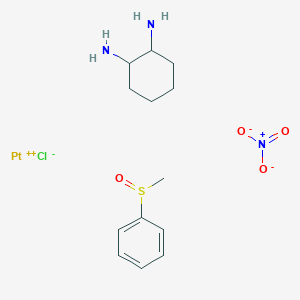

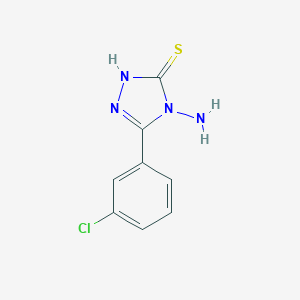

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)